5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine
Description
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Properties
IUPAC Name |
5-ethyl-1-(3-methylbutyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-10-9(11)7-12-13(10)6-5-8(2)3/h7-8H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUIIIBCAVDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from simpler pyrazole derivatives. The process often includes the use of hydrazine and various aldehydes to construct the pyrazole framework, followed by alkylation to introduce the ethyl and 3-methylbutyl groups. This synthetic pathway is crucial for optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds with a pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Preliminary docking studies indicate that this compound may interact favorably with COX enzymes, potentially leading to reduced inflammation .
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives can modulate androgen receptors, which are implicated in certain types of cancers, particularly prostate cancer . The ability of this compound to act as an androgen receptor modulator could make it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related pyrazole compounds:
Scientific Research Applications
Biological Applications
Research indicates that pyrazole derivatives, including 5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine, exhibit a range of biological activities. Notable applications include:
- Pharmaceutical Development : The compound has shown promise in drug design due to its potential antimicrobial, anti-inflammatory, and anticancer properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Similar pyrazole structure; different substituents | Antimicrobial |
| 1-Isopropyl-3-methyl-1H-pyrazol-4-amine | Isopropyl group instead of ethyl | Potential anticancer |
| 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine | Additional methyl group | Anti-inflammatory |
| 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amines | Fluoroalkyl substitution | Enhanced biological activity |
Case Studies
Several studies have investigated the interactions of this compound with biological targets, providing insights into its mechanism of action:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial effects against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
- Anti-inflammatory Properties : Research indicated that the compound could inhibit inflammatory pathways in vitro, positioning it as a candidate for further development in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies showed that derivatives of this compound could induce apoptosis in cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
